molecular formula C11H23N3O B1462293 2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1019457-40-9

2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B1462293
CAS No.: 1019457-40-9
M. Wt: 213.32 g/mol
InChI Key: MULXDCSGOZJPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H23N3O and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and cellular effects. Long-term studies have indicated potential impacts on cellular function, which may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, potentially affecting energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-4-10(6-12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXDCSGOZJPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 6
2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.